BenchChemオンラインストアへようこそ!

(E)-3-(3-bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one

Antimicrobial resistance Chalcone SAR Bromine position effect

(E)-3-(3-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one (CAS 1046051-15-3) is a synthetic chalcone derivative characterized by an α,β-unsaturated enone core bearing a meta-brominated styryl ring and a para-biphenyl ketone moiety. Chalcones are privileged scaffolds in medicinal chemistry due to their modular synthesis via Claisen-Schmidt condensation, broad biological activity profiles, and capacity for further functionalization.

Molecular Formula C21H15BrO
Molecular Weight 363.254
CAS No. 1046051-15-3
Cat. No. B2951619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(3-bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one
CAS1046051-15-3
Molecular FormulaC21H15BrO
Molecular Weight363.254
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC(=CC=C3)Br
InChIInChI=1S/C21H15BrO/c22-20-8-4-5-16(15-20)9-14-21(23)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-15H/b14-9+
InChIKeyQBCHLWKVAJEQKT-NTEUORMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(3-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one (CAS 1046051-15-3): A Biphenyl Chalcone Building Block for Targeted Library Synthesis


(E)-3-(3-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one (CAS 1046051-15-3) is a synthetic chalcone derivative characterized by an α,β-unsaturated enone core bearing a meta-brominated styryl ring and a para-biphenyl ketone moiety . Chalcones are privileged scaffolds in medicinal chemistry due to their modular synthesis via Claisen-Schmidt condensation, broad biological activity profiles, and capacity for further functionalization [1]. This particular compound has been cited in patents covering glucagon receptor antagonism and organic electroluminescent materials, indicating its utility across both pharmaceutical and materials science domains [2][3].

Why Simple Chalcone Substitution Fails: Positional Bromine and Biphenyl Architecture in CAS 1046051-15-3 Dictate Biological and Materials Performance


Chalcones with identical molecular formulae (C21H15BrO) but different bromine regiochemistry—ortho, meta, or para on the styryl ring, or positioned on the biphenyl carbonyl moiety—exhibit markedly divergent biological activity, crystal packing, and electronic properties [1]. Systematic comparative analysis of bromochalcones demonstrates that para-bromination impairs antimicrobial activity relative to the meta-substituted analog, while the ortho isomer shows different selectivity [1]. Furthermore, the placement of the biphenyl group on the carbonyl side versus the styryl side determines the molecular dipole, conjugation length, and non-linear optical (NLO) response, as confirmed by X-ray crystallography and DFT studies on regioisomeric counterparts [2][3]. Generic substitution between these isomers without experimental validation therefore risks failure in target-specific applications.

Quantitative Differentiation Evidence for (E)-3-(3-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one (CAS 1046051-15-3)


Meta-Bromo Regiochemistry Preserves Antimicrobial Activity: Direct Comparison with para-Bromo Isomer

A head-to-head comparison of ortho-, meta-, and para-brominated chalcones (1-(2-, 3-, and 4-bromophenyl)-3-phenylprop-2-en-1-one) in antimicrobial assays demonstrated that the meta-bromo analog retains activity specifically against Staphylococcus aureus, whereas the para-bromo substitution impaired antimicrobial effectiveness across tested Gram-positive species [1]. The unsubstituted chalcone showed broader activity, but only the meta-bromo variant preserved targeted anti-S. aureus potency, indicating a regiochemistry-dependent structure-activity relationship that favors meta-bromination in the chalcone scaffold [1].

Antimicrobial resistance Chalcone SAR Bromine position effect

Crystal Packing Divergence: Non-Centrosymmetric Regioisomer vs. Target Compound Crystallinity

The positional isomer (E)-3-(biphenyl-4-yl)-1-(3-bromophenyl)prop-2-en-1-one (CAS 540738-62-3), bearing the bromine on the carbonyl-side phenyl ring and the biphenyl on the styryl side, crystallizes in a non-centrosymmetric space group with a C-C=C-C torsion angle of 177.1(4)°, a terminal ring dihedral angle of 51.52(9)°, and a nearly planar biphenyl unit (inter-ring dihedral 4.44(17)°) [1]. This non-centrosymmetric packing is a prerequisite for second-order NLO activity [1]. In contrast, (E)-3-(3-bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one (CAS 1046051-15-3) places the bromine on the styryl ring and the biphenyl on the carbonyl side, resulting in a fundamentally different molecular dipole alignment. The target compound exhibits a reported melting point of 117-118 °C, whereas no room-temperature single-crystal X-ray structure has been deposited for this specific regioisomer in the Cambridge Structural Database, suggesting distinct solid-state behavior that may be advantageous for applications where centrosymmetric packing is desired .

Non-linear optics Crystal engineering Regioisomer comparison

Enzyme Inhibition Potential: Biphenyl Chalcone Class Nanomolar Ki Values Against Metabolic Targets

Biphenyl-substituted chalcone derivatives, structurally related to the target compound, were systematically evaluated against human carbonic anhydrase I and II (hCA I, hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) [1]. The series exhibited Ki values of 14.71–62.95 nM against hCA I, 31.69–47.20 nM against hCA II, 4.33–16.97 nM against AChE, and 3.72–6.74 nM against BChE, with inhibitory potencies surpassing the reference inhibitors acetazolamide (hCA I/II) and tacrine (AChE/BChE) in several cases [1]. The presence of halogen substituents, particularly bromine, was associated with enhanced binding affinity to target enzymes via halogen-bonding interactions identified through molecular docking and MD simulations [1]. While the exact compound was not individually reported in this study, the meta-bromo substitution pattern on the styryl ring—combined with the extended biphenyl ketone moiety—places the target molecule within the most active structural subclass identified [1].

Carbonic anhydrase inhibition Cholinesterase inhibition Biphenyl chalcone SAR

Antiprotozoal Activity Precedent: Brominated Chalcone IC50 Values Against Leishmania amazonensis

A panel of 21 brominated chalcones synthesized via Claisen-Schmidt condensation was evaluated for antileishmanial activity, with 18 compounds achieving viability inhibition rates above 80% at 50 µM against Leishmania amazonensis promastigotes [1]. Six chalcones demonstrated IC50 values ranging from 6.33 ± 0.70 µM to 23.95 ± 2.94 µM while maintaining 70% viability in L929 fibroblasts at 50 µM, indicating a favorable selectivity window [1]. The most potent compound ((E)-1-(4-bromophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one, IC50 = 6.33 µM) features a brominated A-ring and a methoxylated B-ring, highlighting the contribution of bromine substitution to antiprotozoal potency [1]. The target compound, bearing a biphenyl ketone instead of a monocyclic A-ring, represents an underexplored structural expansion of this validated chemotype.

Antileishmanial Neglected tropical diseases Halogenated chalcones

Synthetic Versatility: Suzuki-Miyaura and Cross-Coupling Potential via the Aryl Bromide Handle

The meta-bromophenyl substituent on the target compound provides a reactive handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling [1]. This enables late-stage diversification of the chalcone scaffold without perturbing the enone pharmacophore. The compound can be synthesized via Claisen-Schmidt condensation between 3-bromobenzaldehyde and 4-phenylacetophenone under basic conditions, as reported in the primary synthesis literature [2]. The predicted physicochemical parameters include a LogP of 5.4 and a molecular weight of 363.25 g/mol, indicating appropriate lipophilicity for membrane permeability in cellular assays [3].

Cross-coupling Library synthesis Late-stage functionalization

Procurement-Driven Application Scenarios for (E)-3-(3-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one (CAS 1046051-15-3)


Antimicrobial Chalcone SAR Libraries with Defined Bromine Regiochemistry

Investigators constructing structure-activity relationship (SAR) libraries of halogenated chalcones for antimicrobial screening should select the meta-bromo regioisomer (CAS 1046051-15-3) as a core scaffold. Evidence from direct head-to-head bromochalcone comparisons demonstrates that meta-bromination preserves anti-Staphylococcus aureus activity, whereas para-bromination abolishes antimicrobial efficacy [1]. The biphenyl ketone extension further increases molecular surface area for target binding compared to simple phenyl chalcones. The aryl bromide handle enables rapid parallel library synthesis through Suzuki-Miyaura coupling with diverse boronic acids, allowing systematic exploration of the biphenyl terminus in a single diversification step [2].

Non-Linear Optical (NLO) Material Screening Using Positional Isomer Pairing

Materials scientists investigating organic NLO chromophores can use CAS 1046051-15-3 in tandem with its regioisomer CAS 540738-62-3 to systematically probe the effect of bromine/biphenyl placement on crystal packing symmetry. The regioisomer has been crystallographically characterized and crystallizes in a non-centrosymmetric space group—a prerequisite for second-harmonic generation (SHG) [3]. The target compound, with inverted bromine and biphenyl positions, is predicted to exhibit different dipole alignment and centrosymmetric vs. non-centrosymmetric packing behavior, enabling a controlled comparison of NLO activity as a function of regioisomerism [3][4].

Glucagon Receptor Antagonist Lead Optimization

Pharmaceutical discovery programs targeting glucagon receptor antagonism for type 2 diabetes can leverage CAS 1046051-15-3 as a key intermediate, as documented in Novo Nordisk's patent estate (US20030236292A1) [5]. The compound's biphenyl chalcone architecture provides a rigid, conjugated scaffold amenable to structure-based design, while the meta-bromine enables late-stage introduction of solubilizing or potency-enhancing substituents without de novo scaffold synthesis. This positions the compound as a time-efficient entry point for hit-to-lead optimization campaigns in the glucagon antagonist space.

Metabolic Enzyme Inhibitor Screening for Glaucoma and Alzheimer's Indications

Research groups focused on carbonic anhydrase and cholinesterase inhibition should prioritize CAS 1046051-15-3 for biochemical screening panels. The biphenyl-substituted chalcone class to which this compound belongs has demonstrated nanomolar Ki values against hCA I (14.71–62.95 nM), hCA II (31.69–47.20 nM), AChE (4.33–16.97 nM), and BChE (3.72–6.74 nM), with several analogs outperforming clinical reference inhibitors acetazolamide and tacrine [6]. The meta-bromo substitution and extended biphenyl system are structural features associated with strong halogen-bonding interactions at the enzyme active sites, as validated by molecular docking and MD simulations [6].

Quote Request

Request a Quote for (E)-3-(3-bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.